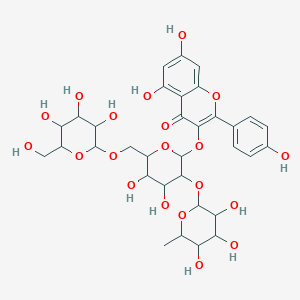

Plantanone B

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C33H40O20 |

|---|---|

分子量 |

756.7 g/mol |

IUPAC 名称 |

3-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(38)23(42)27(46)32(48-10)53-30-25(44)21(40)17(9-47-31-26(45)24(43)20(39)16(8-34)50-31)51-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3 |

InChI 键 |

PSVKHLFIIZQISP-UHFFFAOYSA-N |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Plantanone B: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantanone B, a flavonoid glycoside also known as Kaempferol 3-O-rhamnosylgentiobioside, is a natural compound of significant interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its biological activities. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary documented natural source of this compound is the flowering plant Hosta plantaginea (Lam.) Aschers, a member of the Liliaceae family. The flowers of this plant, in particular, have been found to contain a variety of flavonoids, including this compound and related compounds such as Plantanone C and Plantanone D. Hosta plantaginea has a history of use in traditional Chinese medicine for treating inflammatory conditions. While Hosta plantaginea is the most cited source, the aglycone of this compound, kaempferol, and its various glycosides are widely distributed in the plant kingdom, suggesting that other species may also serve as potential, yet currently undocumented, sources.

Isolation of this compound from Hosta plantaginea

While a specific, detailed protocol for the isolation of this compound is not extensively published, a general methodology can be constructed based on the isolation of flavonoids from Hosta plantaginea and other plant materials. The following is a representative experimental protocol.

General Experimental Workflow

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

2.2.1. Plant Material and Extraction

-

Preparation : Air-dried flowers of Hosta plantaginea are ground into a coarse powder.

-

Extraction : The powdered plant material is macerated with 80% aqueous ethanol at room temperature for 72 hours, with the solvent being replaced every 24 hours. The process is repeated three times.

-

Concentration : The collected ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

2.2.2. Solvent Partitioning

-

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Based on the polarity of flavonoid glycosides, the ethyl acetate and n-butanol fractions are expected to be enriched with this compound. These fractions are collected and concentrated in vacuo.

2.2.3. Chromatographic Purification

A multi-step chromatographic approach is typically employed for the purification of this compound.

-

Silica Gel Column Chromatography :

-

The dried ethyl acetate or n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol or ethyl acetate-methanol, starting with a low polarity mixture and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC), visualizing with UV light and/or a spray reagent (e.g., vanillin-sulfuric acid). Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography :

-

Fractions enriched with this compound from the silica gel column are further purified on a Sephadex LH-20 column.

-

Methanol is typically used as the mobile phase. This step is effective for separating compounds based on their molecular size and for removing smaller impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Final purification is achieved using a reversed-phase preparative HPLC system (e.g., C18 column).

-

A typical mobile phase would be a gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).

-

The elution is monitored with a UV detector, and the peak corresponding to this compound is collected. The pure compound is obtained after removal of the solvent.

-

2.2.4. Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure and stereochemistry.

Biological Activity and Data Presentation

This compound has demonstrated noteworthy biological activities, particularly as an antioxidant and an anti-inflammatory agent.

Quantitative Data on Biological Activity

| Biological Activity | Assay | Target | IC₅₀ (µM) | Reference |

| Antioxidant | DPPH radical scavenging | DPPH radical | 169.8 ± 5.2 | |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | Ovine COX-1 | - | |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | Ovine COX-2 | - |

Note: Specific IC₅₀ values for COX-1 and COX-2 inhibition by this compound are not explicitly stated in the provided search results, although it is described as having "significant" COX-1 and "moderate" COX-2 inhibitory activity.

Experimental Protocols for Biological Assays

3.2.1. DPPH Radical Scavenging Assay (Antioxidant Activity)

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

3.2.2. Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory Activity)

-

The assay is performed using a commercial COX inhibitor screening kit (e.g., ovine COX-1/COX-2).

-

The reaction is initiated by adding arachidonic acid to a mixture containing the COX enzyme and a heme cofactor in the presence of different concentrations of this compound.

-

The activity of the COX enzyme is determined by monitoring the appearance of the product, prostaglandin G₂, or by measuring the consumption of a co-substrate using a colorimetric or fluorometric method.

-

The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Signaling Pathways

The anti-inflammatory effects of flavonoids related to this compound, such as Plantanone C, have been shown to involve the modulation of key inflammatory signaling pathways. It is plausible that this compound exerts its effects through similar mechanisms.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed inhibitory action of this compound on inflammatory pathways.

This diagram illustrates the potential mechanism by which this compound may inhibit the inflammatory response in macrophages stimulated by lipopolysaccharide (LPS). By inhibiting the phosphorylation of key proteins in the NF-κB, MAPK, and Akt signaling pathways, this compound could lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This is based on the known mechanisms of related compounds isolated from Hosta plantaginea.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and anti-inflammatory properties. Its primary known source, Hosta plantaginea, provides a rich starting material for its isolation. The methodologies outlined in this guide, from extraction to purification and biological evaluation, offer a framework for researchers to further investigate this compound. Future studies should focus on elucidating its precise mechanisms of action, exploring a wider range of biological activities, and identifying other potential natural sources to ensure a sustainable supply for research and development.

The Biosynthesis of Plantanone B in Hosta plantaginea: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Plantanone B, a kaempferol 3-O-rhamnosylgentiobioside, in the medicinal and ornamental plant Hosta plantaginea. This compound, a flavonoid glycoside, exhibits notable anti-inflammatory and antioxidant properties, making it a compound of interest for researchers, scientists, and drug development professionals. This document outlines the enzymatic steps from the general phenylpropanoid pathway to the formation of the kaempferol aglycone and the subsequent specific glycosylation events. While the initial stages of flavonoid biosynthesis are well-established, the specific enzymes responsible for the glycosylation of kaempferol in H. plantaginea have not yet been fully elucidated. This guide synthesizes current knowledge, presents putative enzymatic reactions, provides detailed experimental protocols for further research, and includes quantitative data on the biological activities of this compound.

Introduction

Hosta plantaginea (Lam.) Aschers, a member of the Asparagaceae family, is a perennial herb valued for its ornamental foliage and fragrant flowers. Traditional medicine has utilized its flowers and other parts for their anti-inflammatory and analgesic properties. Phytochemical analyses have revealed a rich composition of secondary metabolites, including a variety of flavonoids. Among these, this compound has been identified as a significant bioactive constituent. Structurally, this compound is a complex flavonoid glycoside, specifically kaempferol 3-O-rhamnosylgentiobioside. The intricate structure of this compound suggests a multi-step enzymatic biosynthesis process, beginning with the general phenylpropanoid pathway and culminating in specific glycosylation events. Understanding this pathway is crucial for the potential biotechnological production of this compound and for the metabolic engineering of H. plantaginea to enhance its medicinal properties.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in two major stages: the formation of the kaempferol aglycone via the flavonoid biosynthesis pathway and the subsequent glycosylation of the kaempferol backbone.

Stage 1: Biosynthesis of the Kaempferol Aglycone

The formation of kaempferol is a well-characterized branch of the phenylpropanoid pathway. This pathway commences with the amino acid L-phenylalanine.

Plantanone B: A Technical Guide to its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantanone B is a flavonoid isolated from the flowers of Hosta plantaginea, a plant with a history of use in traditional medicine for treating inflammatory conditions. As a member of the flavonoid family, this compound is presumed to possess significant antioxidant properties that contribute to its therapeutic potential. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This technical guide provides an in-depth exploration of the proposed mechanisms of action by which this compound exerts its antioxidant effects, drawing upon direct experimental evidence, data from structurally related compounds, and the broader scientific literature on flavonoids. The guide is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic applications of this compound.

Core Antioxidant Mechanisms of this compound

The antioxidant strategy of this compound is likely multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress. These mechanisms include the inhibition of pro-inflammatory enzymes, modulation of key signaling pathways that regulate the cellular antioxidant response, direct scavenging of free radicals, and chelation of transition metal ions.

Inhibition of Pro-inflammatory Enzymes: Cyclooxygenase (COX)

This compound has been demonstrated to directly inhibit the activity of cyclooxygenase (COX) enzymes.[1][2] These enzymes are pivotal in the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. By inhibiting COX-1 and COX-2, this compound can reduce inflammation and the associated oxidative stress.

Data Presentation: COX Inhibition by Flavonoids from Hosta plantaginea

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| This compound | 12.90 - 33.37 | 38.32 - 46.16 | [1][2] |

| Plantanone A | 12.90 - 33.37 | 38.32 - 46.16 | [1][2] |

| Plantanone D | 37.2 ± 3.2 | 50.2 ± 3.5 | [3] |

Modulation of the NF-κB Signaling Pathway

A crucial mechanism underlying the anti-inflammatory and antioxidant effects of many flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that, upon activation by oxidative stress or inflammatory stimuli, promotes the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[5] Studies on the related compounds Plantanone C and D have shown that they exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[5][6] It is highly probable that this compound shares this mechanism. Inhibition of NF-κB activation by this compound would lead to a downstream reduction in the inflammatory response and its associated oxidative burden.

Activation of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Many flavonoids, such as the structurally similar kaempferol, are potent activators of the Nrf2 pathway.[4][8] It is therefore hypothesized that this compound can enhance the endogenous antioxidant defenses of cells by activating this critical pathway.

Direct Free Radical Scavenging and Metal Ion Chelation

Furthermore, flavonoids can act as antioxidants by chelating transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺).[9] These metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metal ions, this compound can prevent them from participating in these damaging reactions.[10]

Experimental Protocols

To fully elucidate the antioxidant mechanism of action of this compound, a series of in vitro and cell-based assays are required. The following are detailed methodologies for key experiments.

Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guideline for a colorimetric or fluorometric COX inhibitor screening assay.

-

Objective: To determine the IC50 value of this compound for COX-1 and COX-2.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), a colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), this compound, and a known COX inhibitor (e.g., celecoxib).

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.

-

Add various concentrations of this compound or the control inhibitor to the wells.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

The peroxidase activity of COX is measured by monitoring the appearance of the oxidized probe at a specific wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the concentration of this compound.

-

DPPH Radical Scavenging Assay

-

Objective: To measure the direct radical scavenging capacity of this compound.

-

Materials: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol, this compound, a positive control (e.g., ascorbic acid or Trolox), and methanol.

-

Procedure:

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add the different concentrations of this compound, the positive control, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with this compound or the positive control.

-

The IC50 value is calculated from a dose-response curve.

-

Cellular Antioxidant Activity (CAA) Assay for Nrf2/HO-1 Activation

This assay measures the ability of a compound to mitigate intracellular ROS and upregulate antioxidant enzymes.

-

Objective: To assess the ability of this compound to activate the Nrf2 pathway in a cellular context.

-

Materials: A suitable cell line (e.g., HepG2 or RAW 264.7 macrophages), cell culture medium, a cell-permeable fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA), a free radical initiator (e.g., AAPH), this compound, and antibodies for Nrf2 and HO-1 for Western blot analysis.

-

Procedure:

-

ROS Measurement:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

-

Load the cells with the DCFH-DA probe.

-

Induce oxidative stress by adding the free radical initiator.

-

Measure the fluorescence intensity over time using a fluorescence plate reader. A reduction in fluorescence indicates antioxidant activity.

-

-

Western Blot for Nrf2 Translocation and HO-1 Expression:

-

Treat cells with this compound for an appropriate duration.

-

For Nrf2 translocation, prepare nuclear and cytoplasmic protein extracts. For HO-1 expression, use whole-cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Nrf2 and HO-1, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system. An increase in nuclear Nrf2 and total HO-1 protein levels indicates activation of the pathway.

-

-

NF-κB Activation Assay (Western Blot for p65 Phosphorylation)

-

Objective: To determine if this compound inhibits the activation of NF-κB.

-

Materials: A suitable cell line (e.g., RAW 264.7 macrophages), an inflammatory stimulus (e.g., lipopolysaccharide - LPS), this compound, and antibodies for total p65 and phosphorylated p65 (at Ser536).

-

Procedure:

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS for a short period (e.g., 15-30 minutes) to induce p65 phosphorylation.

-

Prepare whole-cell protein lysates.

-

Perform Western blotting as described above, using primary antibodies specific for total p65 and phospho-p65.

-

A decrease in the ratio of phospho-p65 to total p65 in the presence of this compound indicates inhibition of NF-κB activation.

-

Experimental Workflow Visualization

Conclusion

This compound emerges as a promising natural compound with significant antioxidant potential. Its mechanism of action is likely a synergistic combination of direct anti-inflammatory effects through COX inhibition, modulation of the critical NF-κB and Nrf2 signaling pathways, direct scavenging of free radicals, and chelation of pro-oxidant metal ions. The provided experimental protocols offer a roadmap for further detailed investigation into these mechanisms. A comprehensive understanding of this compound's antioxidant properties is essential for its development as a potential therapeutic agent for the prevention and treatment of diseases rooted in oxidative stress and inflammation. Further research, particularly in vivo studies, is warranted to validate these mechanisms and assess the therapeutic efficacy of this compound.

References

- 1. Interactions of flavonoids with iron and copper ions: a mechanism for their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 3. researchgate.net [researchgate.net]

- 4. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway | PLOS One [journals.plos.org]

- 5. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron Complexes of Flavonoids-Antioxidant Capacity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation | PLOS One [journals.plos.org]

Understanding the Anti-inflammatory Properties of Plantanone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature containing in-depth quantitative data and detailed experimental protocols specifically for Plantanone B is limited. This guide presents the available data for this compound and leverages comprehensive studies on its close structural analogue, Plantanone C, also isolated from Hosta plantaginea, to provide a thorough understanding of its likely anti-inflammatory mechanisms. The distinction between data derived specifically from this compound and its analogues is clearly indicated.

Introduction

This compound is a flavonoid isolated from the flowers of Hosta plantaginea, a plant used in traditional Chinese medicine to treat inflammatory conditions.[1][2] Flavonoids as a class are well-regarded for their anti-inflammatory and antioxidant activities. This compound, along with its analogues such as Plantanone A, C, and D, contributes to the therapeutic effects of H. plantaginea extracts.[1][3] The primary known anti-inflammatory action of this compound is its ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1][2]

Quantitative Data: Bioactivity of Plantanones

The anti-inflammatory activity of this compound has been quantified through its inhibition of COX-1 and COX-2 enzymes. For a broader context, the activities of the related compounds Plantanone C and Plantanone D are also presented.

Cyclooxygenase Inhibition by this compound and D

The inhibitory concentration (IC₅₀) values demonstrate that this compound and D target both COX isoforms. This dual inhibition is a characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

| This compound | 33.37 | 46.16 | [1][2] |

| Plantanone D | 37.2 ± 3.2 | 50.2 ± 3.5 | [3] |

| Celecoxib (Control) | 9.0 ± 0.6 | 1.0 ± 0.1 | [3] |

Inhibition of Inflammatory Mediators by Plantanone C

Studies on Plantanone C in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provide insight into the broader anti-inflammatory effects on key mediators. Plantanone C demonstrated a potent, concentration-dependent suppression of several pro-inflammatory molecules without inducing cytotoxicity at concentrations up to 40 µM.[3][4]

| Inflammatory Mediator | Effect of Plantanone C | Cell Model | Reference |

| Nitric Oxide (NO) | Potent Suppression | LPS-stimulated RAW 264.7 | [4] |

| Prostaglandin E2 (PGE2) | Potent Suppression | LPS-stimulated RAW 264.7 | [4] |

| Tumor Necrosis Factor α (TNF-α) | Potent Suppression | LPS-stimulated RAW 264.7 | [4] |

| Interleukin 1β (IL-1β) | Potent Suppression | LPS-stimulated RAW 264.7 | [4] |

| Interleukin 6 (IL-6) | Potent Suppression | LPS-stimulated RAW 264.7 | [4] |

Core Signaling Pathways

The anti-inflammatory effects of these flavonoids are mediated through the modulation of critical intracellular signaling pathways. Research on Plantanone C has shown that it significantly inhibits the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are master regulators of the inflammatory response.[4]

NF-κB Signaling Pathway

The NF-κB pathway is crucial for the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Plantanone C was found to suppress the phosphorylation of IκBα and the NF-κB p65 subunit, which prevents the translocation of p65 to the nucleus and subsequent gene transcription.[4]

References

- 1. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activities of Kaempferol 3-O-gentiobioside

A Note on the Compound Nomenclature: This technical guide focuses on the biological activities of Kaempferol 3-O-gentiobioside . Extensive literature searches did not yield specific data for "Kaempferol 3-O-rhamnosylgentiobioside." It is plausible that this is a rare derivative or a variation in nomenclature. The presented data pertains to the well-documented Kaempferol 3-O-gentiobioside, a closely related and biologically active flavonoid glycoside.

Introduction

Kaempferol 3-O-gentiobioside (K3G) is a naturally occurring flavonoid glycoside found in various plants, including Sauropus spatulifolius and Cassia alata.[1][2] As a derivative of the flavonol kaempferol, K3G has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of Kaempferol 3-O-gentiobioside, with a focus on its anticancer, anti-inflammatory, and antidiabetic effects. The document details the molecular mechanisms of action, presents quantitative data from preclinical studies, outlines experimental protocols, and visualizes key signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity of Kaempferol 3-O-gentiobioside

Kaempferol 3-O-gentiobioside has emerged as a promising candidate in oncology research, primarily through its targeted inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is often dysregulated in advanced stages of cancer.[3][4]

Mechanism of Action: Inhibition of the TGF-β/ALK5/Smad Pathway

K3G has been identified as a potent inhibitor of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[3][4] By directly binding to the ATP-binding site of ALK5, K3G effectively blocks the downstream signaling cascade.[3] This inhibition prevents the phosphorylation and nuclear translocation of Smad2 and the expression of Smad4, which are key mediators of TGF-β-induced cellular responses, including cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT).[3] The suppression of this pathway leads to a reversal of EMT biomarkers, with an upregulation of E-cadherin and downregulation of N-cadherin, vimentin, and snail.[3]

Quantitative Data on Anticancer Effects

| Biological Effect | Cell Line | Treatment/Concentration | Observed Effect | Reference |

| Inhibition of Cell Proliferation | Human Ovarian Cancer | Not specified | Reduced cell proliferation | [3] |

| Inhibition of Cell Migration | Human Ovarian Cancer | Not specified | Inhibition of TGF-β-induced cell migration | [3] |

| Inhibition of Cell Invasion | Human Ovarian Cancer | Not specified | Inhibition of TGF-β-induced cell invasion | [3] |

| In vivo Tumor Growth Reduction | Human Ovarian Cancer Xenograft | Not specified | Reduced tumor growth | [3] |

Experimental Protocols

Human ovarian cancer cell lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

To assess the effect of K3G on the TGF-β/ALK5/Smad signaling pathway, cells are co-transfected with a Smad-responsive luciferase reporter plasmid and a constitutively active ALK5 plasmid. Following transfection, cells are treated with varying concentrations of K3G. Luciferase activity is measured using a luminometer, and the results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase). A decrease in luciferase activity indicates inhibition of the signaling pathway.[5]

Cells are treated with TGF-β1 in the presence or absence of K3G. Total protein is extracted, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against p-Smad2, Smad2, Smad4, E-cadherin, N-cadherin, vimentin, and snail, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Cell migration is assessed using a wound-healing assay or a Transwell assay without a Matrigel coating. For the wound-healing assay, a scratch is made in a confluent cell monolayer, and the rate of wound closure is monitored over time in the presence or absence of K3G and TGF-β1. For the Transwell assay, cells are seeded in the upper chamber, and the number of cells that migrate to the lower chamber is quantified. The invasion assay is similar to the Transwell migration assay, but the membrane is coated with Matrigel.[3]

Female BALB/c nude mice are subcutaneously injected with human ovarian cancer cells. Once tumors are established, mice are randomly assigned to treatment groups and administered K3G or a vehicle control intraperitoneally. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for EMT markers.[3]

Signaling Pathway Diagram

Anti-inflammatory Activity of Kaempferol 3-O-gentiobioside

K3G demonstrates significant anti-inflammatory properties, particularly in the context of allergic asthma. It has been shown to alleviate airway inflammation and mucus hypersecretion by modulating key inflammatory signaling pathways.[1][6]

Mechanism of Action: Modulation of NOTCH and TLR4/NF-κB/NLRP3 Pathways

In allergic asthma models, K3G has been found to suppress the activation of the NOTCH signaling pathway.[1][6] It effectively targets NOTCH1, leading to a downregulation of the expression of NOTCH pathway components.[1][6] The NOTCH pathway is crucial in regulating airway mucus hypersecretion and inflammatory responses in asthma.[5] Additionally, K3G has been observed to downregulate the expression of proteins in the TLR4/NF-κB/NLRP3 signaling cascade, including NLRP3, TLR4, phosphorylated IκBα, and phosphorylated p65.[1][6] The inhibition of these pathways results in a significant reduction in the release of pro-inflammatory cytokines.[1][6]

Quantitative Data on Anti-inflammatory Effects

| Biological Effect | Model | Treatment/Concentration | Observed Effect | Reference |

| Reduction of Pro-inflammatory Cytokines (IgE, TNF-α, histamine, IL-1β, IL-6, IL-8) | IL-13-stimulated 16HBE cells | K3G | Significant reduction in cytokine release | [1][6] |

| Inhibition of Mucin 5AC (MUC5AC) Expression | IL-13-stimulated 16HBE cells | K3G | Mitigation of MUC5AC expression | [1][6] |

| Reduction of Pro-inflammatory Cytokines | OVA-induced mouse asthma model | K3G | Dose-dependent reduction in cytokine secretion | [1][6] |

| Inhibition of Mucus-Secreting Cells | OVA-induced mouse asthma model | K3G | Dose-dependent inhibition of the increase in mucus-secreting cells | [1][6] |

Experimental Protocols

Human bronchial epithelial cells (16HBE) are cultured in appropriate media. To induce an inflammatory response, cells are stimulated with recombinant human IL-13. The cells are pre-treated with various concentrations of K3G before IL-13 stimulation.

BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide. Subsequently, the mice are challenged with aerosolized OVA to induce an allergic asthma phenotype. K3G is administered to the treatment groups, typically via oral gavage, prior to the OVA challenges.

The levels of pro-inflammatory cytokines (IgE, TNF-α, histamine, IL-1β, IL-6, IL-8) in the supernatant of cultured 16HBE cells and in the bronchoalveolar lavage fluid (BALF) of the experimental mice are quantified using commercial ELISA kits according to the manufacturer's instructions.[1][6]

The expression levels of proteins in the NOTCH and TLR4/NF-κB/NLRP3 pathways (NOTCH1, NOTCH2, NOTCH3, DLL4, NLRP3, TLR4, p-IκBα, IκBα, p-p65, and p65) in 16HBE cells and lung tissues from the mice are determined by Western blot analysis as described previously.[1][6]

Lung tissues from the mice are fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic Acid-Schiff (PAS) to visualize mucus-producing goblet cells.

Signaling Pathway Diagrams

Antidiabetic Activity of Kaempferol 3-O-gentiobioside

K3G has also been investigated for its potential in managing diabetes. Its primary mechanism in this context is the inhibition of carbohydrate-digesting enzymes.

Mechanism of Action: α-Glucosidase Inhibition

Kaempferol 3-O-gentiobioside has been shown to be an inhibitor of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose in the small intestine.[7] By inhibiting this enzyme, K3G can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Quantitative Data on Antidiabetic Effects

| Biological Effect | Enzyme | IC50 Value | Reference |

| Enzyme Inhibition | α-glucosidase | 50.0 µM | [7] |

Experimental Protocol

The α-glucosidase inhibitory activity of K3G is determined spectrophotometrically. A mixture of α-glucosidase enzyme solution and varying concentrations of K3G is pre-incubated. The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The amount of p-nitrophenol released is measured at 405 nm. Acarbose is typically used as a positive control. The concentration of K3G that inhibits 50% of the enzyme activity (IC50) is then calculated.

Conclusion

Kaempferol 3-O-gentiobioside is a multifaceted flavonoid glycoside with significant therapeutic potential. Its anticancer activity is mediated through the targeted inhibition of the TGF-β/ALK5/Smad signaling pathway, leading to the suppression of tumor growth and metastasis. Its anti-inflammatory effects, particularly relevant for allergic asthma, are attributed to the modulation of the NOTCH and TLR4/NF-κB/NLRP3 pathways, resulting in reduced airway inflammation and mucus production. Furthermore, its antidiabetic properties are demonstrated by its ability to inhibit α-glucosidase. The data presented in this technical guide, including quantitative measures of efficacy and detailed experimental methodologies, underscore the potential of Kaempferol 3-O-gentiobioside as a lead compound for the development of novel therapeutics for a range of diseases. Further research is warranted to fully elucidate its pharmacological profile and to translate these preclinical findings into clinical applications.

References

- 1. NOTCH pathway was involved in Kaempferol 3-O-gentiobioside attenuated airway inflammation and mucus hypersecretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC quantification of kaempferol-3-O-gentiobioside in Cassia alata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NOTCH pathway was involved in Kaempferol 3-O-gentiobioside attenuated airway inflammation and mucus hypersecretion | Semantic Scholar [semanticscholar.org]

- 4. Kaempferol 3-O-gentiobioside, an ALK5 inhibitor, affects the proliferation, migration, and invasion of tumor cells via blockade of the TGF-β/ALK5/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NOTCH pathway was involved in Kaempferol 3-O-gentiobioside attenuated airway inflammation and mucus hypersecretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Plantanone B: A Literature Review for Researchers and Drug Development Professionals

An In-depth Technical Guide

Introduction

Plantanone B is a flavonoid glycoside isolated from the flowers of Hosta plantaginea, a plant with a history of use in traditional Chinese medicine for treating inflammatory conditions. As a member of the flavonoid family, this compound is of interest for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive review of the existing research on this compound, including its known biological effects, quantitative data, and the experimental protocols used in its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the current state of this compound research.

Chemical Structure

This compound was identified as a novel flavonol glycoside upon its isolation. Its molecular formula has been determined to be C33H40O20[1]. The detailed structural elucidation was accomplished using NMR and HRMS spectroscopic methods[1].

Biological Activities and Quantitative Data

Research into the biological effects of this compound has primarily focused on its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

This compound has demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Specifically, it inhibits both COX-1 and COX-2 isoforms. The inhibitory potency of this compound against these enzymes has been quantified and is summarized in the table below.

| Biological Target | IC50 (μM) | Reference Compound | IC50 (μM) |

| Ovine COX-1 | 33.37 | Indomethacin | 12.90 |

| Ovine COX-2 | 46.16 | Indomethacin | 38.32 |

Table 1: In vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes. Data extracted from He et al., 2018.[1]

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through its ability to scavenge free radicals, a common mechanism by which flavonoids exert protective effects against oxidative stress. The primary assay used to determine this activity was the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging assay[1]. While the study by He et al. (2018) confirmed this activity, specific quantitative data such as IC50 values for DPPH scavenging by this compound were not provided in the publication[1].

Mechanism of Action and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the detailed molecular mechanisms and signaling pathways modulated by this compound. While its inhibitory action on COX-1 and COX-2 enzymes provides a clear mechanism for its anti-inflammatory effects, its influence on upstream signaling cascades such as the NF-κB, MAPK, and Akt pathways has not been reported. Research on the related compound, Plantanone C, has shown potent inhibition of these pathways in lipopolysaccharide (LPS)-stimulated macrophages, suggesting that this compound might act through similar mechanisms, though this remains to be experimentally verified.

Based on its known inhibitory effect on COX enzymes, the presumed anti-inflammatory mechanism of this compound involves the interruption of the arachidonic acid cascade, thereby reducing the production of pro-inflammatory prostaglandins.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for the key experiments conducted on this compound.

Isolation of this compound from Hosta plantaginea

The isolation of this compound was achieved through a multi-step chromatographic process from the dried flowers of Hosta plantaginea.

Workflow for this compound Isolation

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory effect of this compound on COX-1 and COX-2 was determined using a colorimetric inhibitor screening assay.

-

Enzyme and Cofactors : Ovine COX-1 and human recombinant COX-2 enzymes were used. The reaction mixture included a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and L-epinephrine.

-

Incubation : The enzyme and cofactors were pre-incubated with either this compound (at various concentrations) or the vehicle control (DMSO) for a specified time (e.g., 10 minutes) at room temperature.

-

Reaction Initiation : The reaction was initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

Reaction Termination : After a defined incubation period (e.g., 2 minutes), the reaction was stopped by adding a solution of hydrochloric acid.

-

Quantification : The product of the reaction, prostaglandin H2 (PGH2), is unstable and is typically reduced to the more stable prostaglandin F2α (PGF2α) using stannous chloride. The concentration of PGF2α is then quantified using an enzyme immunoassay (EIA).

-

Data Analysis : The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of this compound to that of the vehicle control. IC50 values are then determined from the dose-response curves.

DPPH Free Radical Scavenging Assay

The antioxidant capacity of this compound was assessed by its ability to scavenge the stable DPPH free radical.

-

DPPH Solution Preparation : A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet solution with a characteristic absorbance at approximately 517 nm.

-

Reaction Mixture : A defined volume of the DPPH solution is mixed with various concentrations of this compound. A control is prepared with the solvent in place of the test compound.

-

Incubation : The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.

-

IC50 Determination : The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of this compound.

Anticancer Research

To date, there are no published studies investigating the anticancer properties of this compound. Research on other flavonoids isolated from Hosta plantaginea and related species has shown some potential in this area, but specific data for this compound is not available.

Pharmacokinetics

There is currently no available information on the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME).

Conclusion and Future Directions

This compound is a novel flavonoid glycoside with demonstrated in vitro anti-inflammatory and antioxidant activities. Its mechanism of anti-inflammatory action is, at least in part, through the inhibition of COX-1 and COX-2 enzymes. However, the current body of research on this compound is limited.

Future research should focus on:

-

Elucidating the detailed molecular mechanisms of action , including its effects on key inflammatory signaling pathways such as NF-κB, MAPKs, and Akt.

-

Quantifying its antioxidant activity through a broader range of assays to provide a more complete antioxidant profile.

-

Investigating its potential anticancer properties against various cancer cell lines.

-

Conducting in vivo studies to validate its anti-inflammatory and antioxidant effects in animal models of disease.

-

Determining its pharmacokinetic profile to understand its bioavailability and metabolic fate, which are crucial for any potential therapeutic development.

A more thorough investigation into these areas will be essential to fully understand the therapeutic potential of this compound and to guide its future development as a potential drug candidate.

References

Characterization of Plantanone B: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies essential for the characterization of Plantanone B, a novel flavonol glycoside. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and analysis of this compound.

Introduction to this compound

This compound is a flavonoid isolated from the flowers of Hosta plantaginea. Its structure has been elucidated as a new kaempferol 3-O-rhamnosylgentiobioside.[1] Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities, making them a subject of significant interest for pharmaceutical research.

Spectroscopic Data for Structural Elucidation

The structural characterization of this compound relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data obtained from these analyses are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆, are presented below.[1]

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆) for this compound [1]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone (Kaempferol) | |||

| 2' | 8.04 | d | 8.8 |

| 6' | 8.04 | d | 8.8 |

| 3' | 6.91 | d | 8.8 |

| 5' | 6.91 | d | 8.8 |

| 6 | 6.20 | d | 2.0 |

| 8 | 6.43 | d | 2.0 |

| Sugar Moieties | |||

| 1'' (Rhamnose) | 5.35 | d | 1.6 |

| 1''' (Glucose) | 4.61 | d | 7.8 |

| 1'''' (Glucose) | 4.27 | d | 7.7 |

| 6'' (Rhamnose) | 0.81 | d | 6.1 |

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆) for this compound [1]

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone (Kaempferol) | Sugar Moieties | ||

| 2 | 157.0 | Rhamnose | |

| 3 | 133.5 | 1'' | 101.5 |

| 4 | 177.6 | 2'' | 70.6 |

| 5 | 161.4 | 3'' | 70.8 |

| 6 | 98.9 | 4'' | 72.1 |

| 7 | 164.4 | 5'' | 70.2 |

| 8 | 93.8 | 6'' | 17.9 |

| 9 | 156.5 | Glucose (inner) | |

| 10 | 104.2 | 1''' | 100.9 |

| 1' | 121.1 | 2''' | 74.4 |

| 2' | 131.0 | 3''' | 76.6 |

| 3' | 115.4 | 4''' | 70.1 |

| 4' | 160.2 | 5''' | 75.9 |

| 5' | 115.4 | 6''' | 68.6 |

| 6' | 131.0 | Glucose (outer) | |

| 1'''' | 103.8 | ||

| 2'''' | 74.5 | ||

| 3'''' | 76.8 | ||

| 4'''' | 70.2 | ||

| 5'''' | 77.5 | ||

| 6'''' | 61.2 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a compound. While specific high-resolution mass spectral data for this compound is detailed in its discovery publication, general mass spectral behavior of related kaempferol glycosides involves fragmentation through the loss of sugar moieties.

Table 3: Mass Spectrometry Data for a Related Compound (Kaempferol 3-gentiobioside-7-rhamnoside) [2]

| Ion Mode | Precursor m/z | Adduct | Major Fragment Ions (m/z) |

| Positive | 757.2191 | [M+H]⁺ | 595.1668, 449.1095, 287.0560 |

| Negative | 755.2077 | [M-H]⁻ | 285.0491, 284.0332 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a flavonoid like this compound is expected to show characteristic absorption bands for hydroxyl, carbonyl, and aromatic groups.

Table 4: Characteristic IR Absorption Bands for Kaempferol (Aglycone of this compound) [3]

| Functional Group | Wavenumber (cm⁻¹) |

| Phenolic O-H stretching | ~3427, ~3317 |

| C-H stretching | ~2954, ~2850 |

| C=O stretching (γ-pyrone) | ~1613 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is characteristic of the flavonoid chromophore system. The UV spectrum of kaempferol glycosides typically shows two major absorption bands.

Table 5: UV-Vis Absorption Maxima for a Related Compound (Kaempferol 3-O-galactoside, 7-O-rhamnoside) [4]

| Solvent/Condition | Band I (nm) | Band II (nm) |

| pH 6.0 | 341 | - |

| pH 10.0 | 394 | - |

Experimental Protocols

The following sections detail the general methodologies for the spectroscopic analysis of flavonoid glycosides, which are applicable to the characterization of this compound.

NMR Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

-

Sample Preparation : A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly DMSO-d₆ for flavonoids to ensure solubility and observation of exchangeable protons.

-

Data Acquisition : Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the structure and assign all proton and carbon signals.

Mass Spectrometry

-

Instrumentation : High-resolution mass spectrometry is often performed using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer coupled with an electrospray ionization (ESI) source.

-

Sample Introduction : The sample, dissolved in a suitable solvent like methanol, is introduced into the mass spectrometer via liquid chromatography (LC) or direct infusion.

-

Data Acquisition : Mass spectra are acquired in both positive and negative ion modes to obtain comprehensive fragmentation data, which aids in identifying the aglycone and the sequence of sugar units.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the IR spectrum.

-

Sample Preparation : The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a small amount of the solid sample.

-

Data Acquisition : The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) to identify characteristic functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation : A double-beam UV-Vis spectrophotometer is used for analysis.

-

Sample Preparation : The compound is dissolved in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to obtain an absorbance within the linear range of the instrument.

-

Data Acquisition : The absorption spectrum is scanned over the UV-Vis range (typically 200-600 nm). Shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be added to the sample solution to gain further structural information about the positions of free hydroxyl groups on the flavonoid skeleton.

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the characterization of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Caption: Logical relationship of spectroscopic data in the structure elucidation of this compound.

References

- 1. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00443A [pubs.rsc.org]

- 2. Kaempferol 3-gentiobioside-7-rhamnoside | C33H40O20 | CID 74428193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kaempferol 3-O-Galactoside, 7-O-Rhamnoside is the Major Green Fluorescing Compound in the Epidermis of Vicia faba - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Plantanone B from Hosta plantaginea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the extraction, purification, and identification of Plantanone B, a novel flavonol glycoside, from the flowers of Hosta plantaginea. While the target compound "Platanone B" as initially requested is not a known constituent of this plant, recent research has identified two new flavonoids, Plantanone A and this compound. This protocol is based on the methods described in the scientific literature for the successful isolation of these compounds. The procedure involves an initial ethanolic extraction of the plant material, followed by liquid-liquid partitioning to enrich the flavonoid fraction. Purification is achieved through a multi-step chromatographic process, including silica gel and Sephadex LH-20 column chromatography, followed by final purification using preparative High-Performance Liquid Chromatography (HPLC). This protocol is intended to provide researchers with a detailed methodology for obtaining pure this compound for further biological and pharmacological studies.

Introduction

Hosta plantaginea (Lam.) Aschers, commonly known as the fragrant plantain lily, is a perennial herbaceous plant that has been used in traditional medicine for its anti-inflammatory and analgesic properties.[1] Phytochemical investigations of H. plantaginea flowers have revealed a rich composition of bioactive compounds, including a variety of flavonoids.[2] Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Recent studies on the chemical constituents of H. plantaginea flowers have led to the isolation and characterization of two new flavonol glycosides, named Plantanone A and this compound.[3][4] These compounds have demonstrated significant inhibitory activities against cyclooxygenase (COX-1 and COX-2) enzymes, suggesting their potential as anti-inflammatory agents.[3][4] This document outlines a detailed protocol for the extraction and purification of this compound, providing a foundation for further research into its therapeutic potential.

Experimental Protocols

Plant Material and Reagents

-

Plant Material: Air-dried and powdered flowers of Hosta plantaginea.

-

Solvents: 80% Ethanol (EtOH), Petroleum Ether, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Methanol (MeOH), Chloroform (CHCl₃), Acetone, Deionized Water. All solvents should be of analytical or HPLC grade.

-

Stationary Phases: Silica gel (200-300 mesh) for column chromatography, Sephadex LH-20, and a C18 reversed-phase column for preparative HPLC.

Extraction and Fractionation

The initial extraction and fractionation process is designed to isolate the crude flavonoid-rich fractions from the raw plant material.

-

Extraction:

-

Macerate 1 kg of air-dried and powdered flowers of H. plantaginea with 10 L of 80% ethanol at room temperature for 72 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation:

-

Suspend the crude extract in 2 L of deionized water.

-

Perform liquid-liquid partitioning successively with petroleum ether (3 x 2 L), ethyl acetate (3 x 2 L), and n-butanol (3 x 2 L).

-

Evaporate the solvents from each fraction to yield the petroleum ether, ethyl acetate, and n-butanol fractions. The ethyl acetate fraction is expected to be enriched with this compound.

-

Table 1: Summary of Extraction and Fractionation Parameters

| Parameter | Value/Description |

| Starting Material | 1 kg of dried H. plantaginea flowers |

| Extraction Solvent | 80% Ethanol |

| Extraction Method | Maceration (3 times x 72 hours) |

| Fractionation Solvents | Petroleum Ether, Ethyl Acetate, n-Butanol |

Chromatographic Purification of this compound

This multi-step purification process is designed to isolate this compound from the complex mixture of the ethyl acetate fraction.

Step 1: Silica Gel Column Chromatography

-

Column Preparation: Pack a glass column with 500 g of silica gel (200-300 mesh) using a chloroform-methanol mixture as the slurry.

-

Sample Loading: Adsorb the dried ethyl acetate extract (approximately 50 g) onto 100 g of silica gel and load it onto the prepared column.

-

Elution: Elute the column with a stepwise gradient of chloroform-methanol (100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100, v/v).

-

Fraction Collection: Collect fractions of 250 mL and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

Step 2: Sephadex LH-20 Column Chromatography

-

Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a glass column.

-

Sample Loading: Dissolve the combined fractions from the silica gel column that contain the target compound in a minimal amount of methanol and load it onto the Sephadex LH-20 column.

-

Elution: Elute the column with 100% methanol.

-

Fraction Collection: Collect fractions and monitor by TLC to isolate the sub-fractions containing this compound.

Step 3: Preparative HPLC

-

System Preparation: Use a preparative HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water is typically used. An example gradient is starting with 30% methanol in water, increasing to 70% methanol over 40 minutes.

-

Sample Injection: Dissolve the purified fraction from the Sephadex LH-20 column in methanol and inject it into the preparative HPLC system.

-

Purification: Monitor the elution at a suitable wavelength (e.g., 254 nm or 340 nm for flavonoids) and collect the peak corresponding to this compound.

-

Final Step: Evaporate the solvent from the collected fraction to obtain pure this compound.

Table 2: Chromatographic Purification Parameters

| Stage | Stationary Phase | Mobile Phase (Gradient) | Detection |

| Silica Gel CC | Silica Gel (200-300 mesh) | Chloroform-Methanol (stepwise) | TLC |

| Sephadex LH-20 CC | Sephadex LH-20 | 100% Methanol | TLC |

| Preparative HPLC | C18 Reversed-Phase | Methanol-Water (gradient) | UV (e.g., 254 nm) |

Structural Identification

The structure of the purified this compound should be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can be used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are essential for elucidating the complete structure and stereochemistry of the molecule.

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for the extraction and purification of this compound.

COX Inhibition Pathway

This compound has been shown to inhibit COX-1 and COX-2 enzymes, which are key in the inflammatory pathway. The diagram below shows a simplified representation of this pathway.

Caption: Simplified COX inhibition pathway by this compound.

Summary

This document provides a detailed methodology for the isolation of this compound, a bioactive flavonoid from the flowers of Hosta plantaginea. The protocol is based on established phytochemical techniques and provides a clear path for researchers to obtain this compound for further study. The successful isolation and characterization of this compound will enable a more thorough investigation of its pharmacological properties and potential applications in drug development.

References

- 1. Anti-inflammatory constituents isolated from the flowers of Hosta plantaginea via suppression of the NF-κB signaling pathway in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of Plantanone B using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plantanone B, a flavonoid glycoside, has garnered interest in the scientific community for its potential therapeutic properties. As research into its pharmacological effects progresses, the need for a reliable and accurate analytical method for its quantification becomes crucial. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in various matrices, particularly from plant extracts.

Principle

The method employs reverse-phase HPLC with ultraviolet (UV) detection. Separation is achieved on a C18 column where the nonpolar stationary phase retains this compound. A gradient elution using a mixture of an acidified aqueous mobile phase and an organic solvent allows for the separation of this compound from other components in the sample matrix. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from known standards.

Experimental Protocols

1. Materials and Reagents

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Ultrasonic bath

-

pH meter

-

-

Chemicals and Reagents:

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (AR grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Syringe filters (0.45 µm, PTFE or Nylon)

-

-

Chromatographic Column:

-

A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

2. Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.

3. Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material (e.g., leaves, flowers) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Allow the mixture to stand at room temperature for 24 hours, protected from light.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Reconstitution: Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).

-

Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC Method

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm (based on typical flavonoid absorbance maxima)

-

Flow Rate: 1.0 mL/min

-

Gradient Elution Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 85 | 15 |

| 20.0 | 60 | 40 |

| 35.0 | 40 | 60 |

| 40.0 | 10 | 90 |

| 45.0 | 10 | 90 |

| 50.0 | 85 | 15 |

| 60.0 | 85 | 15 |

Data Presentation

Table 1: HPLC Chromatographic Conditions for this compound Quantification

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 265 nm |

| Run Time | 60 minutes |

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 1 - 200 µg/mL | - |

| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |

| Limit of Detection (LOD) | 0.25 µg/mL | - |

| Limit of Quantification (LOQ) | 0.75 µg/mL | - |

| Precision (RSD%) | ||

| - Intra-day | < 2.0% | ≤ 2% |

| - Inter-day | < 3.0% | ≤ 3% |

| Accuracy (Recovery %) | 98.5% - 101.2% | 95% - 105% |

Visualization

Caption: Experimental workflow for this compound quantification.

Application Notes and Protocols: In Vitro Antioxidant Activity of Plantanone B using DPPH Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plantanone B is a flavonoid compound that has demonstrated notable biological activities, including antioxidant effects.[1][2] This document provides a detailed protocol for assessing the in vitro antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[3][4][5][6] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow.[3][4][7][8] The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant's radical scavenging activity.[3][4][9]

Quantitative Data Summary

The antioxidant activity of this compound, as determined by the DPPH radical scavenging assay, is summarized below. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound | IC50 (µM) | Reference |

| This compound | 169.8 ± 5.2 | [1][2] |

| Ascorbic Acid (Standard) | Varies (typically in the range of 20-50 µM) | Literature |

Note: The IC50 value for the standard antioxidant, Ascorbic Acid, can vary depending on the specific experimental conditions and should be determined concurrently with the test compound for accurate comparison.

Experimental Protocols

This section outlines the detailed methodology for performing the DPPH assay to determine the antioxidant activity of this compound.

Materials and Reagents

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Ascorbic acid (for use as a positive control)

-

Methanol or Ethanol (spectrophotometric grade)

-

Distilled water

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Pipettes and tips

-

Volumetric flasks and other standard laboratory glassware

Preparation of Solutions

3.2.1. DPPH Stock Solution (0.1 mM)

-

Accurately weigh 3.94 mg of DPPH powder.

-

Dissolve the DPPH in 100 mL of methanol or ethanol in a volumetric flask.

-

Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[3]

-

Store the stock solution at 4°C in the dark. It is recommended to prepare this solution fresh daily.[3]

3.2.2. This compound Stock Solution (e.g., 1 mg/mL)

-

Accurately weigh 1 mg of this compound.

-

Dissolve in a suitable solvent such as DMSO or methanol to a final volume of 1 mL. Note: Ensure the final concentration of the solvent in the reaction mixture does not interfere with the assay.

3.2.3. Ascorbic Acid Stock Solution (e.g., 1 mg/mL)

-

Accurately weigh 1 mg of ascorbic acid.

-

Dissolve in distilled water or methanol to a final volume of 1 mL.

3.2.4. Preparation of Working Solutions

-

From the stock solutions of this compound and ascorbic acid, prepare a series of dilutions in methanol or ethanol to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

Assay Procedure

-

In a 96-well microplate, add 100 µL of the various concentrations of this compound or ascorbic acid solutions to different wells.

-

Add 100 µL of the solvent used for dilution to a well to serve as the blank (control).

-

To each well, add 100 µL of the 0.1 mM DPPH solution.

-

Mix the contents of the wells gently by pipetting.

-

Incubate the microplate in the dark at room temperature for 30 minutes.[3][4]

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3][4][9]

Data Analysis

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and ascorbic acid using the following formula:[9]

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control = Absorbance of the DPPH solution without the sample (blank).

-

A_sample = Absorbance of the DPPH solution with the sample.

-

-

Plot a graph of the percentage of scavenging activity against the concentration of this compound and ascorbic acid.

-

Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be calculated by linear regression analysis of the dose-response curve.[12][13]

Visualizations

DPPH Assay Experimental Workflow

Caption: Workflow of the DPPH radical scavenging assay.

DPPH Radical Scavenging Mechanism

Caption: Chemical principle of DPPH radical scavenging by an antioxidant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. researchgate.net [researchgate.net]

- 5. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. scielo.br [scielo.br]

- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 10. This compound - CAS:55780-30-8 - 北京迈瑞达科技有限公司 [mreda.com.cn]

- 11. This compound (CAS No. 55780-30-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: COX-1 and COX-2 Enzymatic Inhibition Assay for Plantanone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), existing in two primary isoforms, COX-1 and COX-2, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. The constitutive COX-1 isoform is involved in physiological functions, while the inducible COX-2 isoform is upregulated during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Plantanone B, a flavonoid isolated from the flowers of Hosta plantaginea, has been investigated for its anti-inflammatory properties. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Data Presentation

The inhibitory activity of this compound and common NSAIDs against COX-1 and COX-2 is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit the biological process by 50%.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| This compound | 12.90–33.37[1][2] | 38.32–46.16[1][2] | 1.14 - 2.97 |

| Celecoxib | 82[1] | 6.8[1] | 0.08 |

| Rofecoxib | >100[1] | 25[1] | <0.25 |

| Aspirin | 3.57[3] | 29.3[3] | 8.21 |

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the role of COX-1 and COX-2 in prostaglandin synthesis.

Experimental Workflow

The general workflow for determining the COX-1 and COX-2 inhibitory activity of this compound is depicted below.

Experimental Protocols

This protocol is a general guideline for an in vitro colorimetric COX inhibitor screening assay. Specific details may vary depending on the commercial kit used.

Materials:

-

COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

This compound

-